(S)-Ethyl piperidine-3-carboxylate

Catalog No.
S1895074
CAS No.
37675-18-6
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl piperidine-3-carboxylate

CAS Number

37675-18-6

Product Name

(S)-Ethyl piperidine-3-carboxylate

IUPAC Name

ethyl (3S)-piperidine-3-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

XIWBSOUNZWSFKU-ZETCQYMHSA-N

SMILES

CCOC(=O)C1CCCNC1

Canonical SMILES

CCOC(=O)C1CCCNC1

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1

The exact mass of the compound ethyl (3S)-piperidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-ethyl nipecotate, is the ethyl ester of the (S)-enantiomer of piperidine-3-carboxylic acid. It functions as a critical chiral building block in synthetic organic chemistry, particularly for producing molecules with specific, three-dimensional structures required for biological activity.[1] Its primary value lies in its use as a precursor for complex piperidine derivatives, which are core structural motifs in numerous pharmaceuticals, including agents targeting neurological disorders.[1][2] The procurement of this specific enantiomer is often driven by the need to control stereochemistry in multi-step syntheses, a factor that is non-negotiable for achieving the desired therapeutic effect and avoiding off-target activity associated with other isomers.

Substituting (S)-Ethyl piperidine-3-carboxylate with its racemic mixture, (±)-ethyl nipecotate, or the corresponding (R)-enantiomer is often unfeasible and economically inefficient in stereospecific applications. The biological activity of many pharmaceuticals derived from this core, such as GABA uptake inhibitors, is highly dependent on the specific stereoisomer.[3] For example, (R)-nipecotic acid, derived from the opposite enantiomer, is a more potent inhibitor of GABA uptake than the (S)-isomer, demonstrating that each enantiomer leads to distinct biological outcomes.[3] Using the racemate necessitates a costly and often low-yielding chiral resolution step later in the synthesis to separate the desired (S)-enantiomer from the undesired (R)-enantiomer.[3][4] Procuring the enantiomerically pure (S)-form from the outset eliminates this process step, preserving yield and ensuring the correct stereochemical configuration for the final target molecule.

Precursor Suitability: Direct, High-Yield Synthesis of an Immunopotentiating Agent

The enantiomerically pure (S)-ethyl nipecotate is a direct precursor for an investigational immunopotentiating agent, (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate. A key process advantage is its ability to be coupled directly with 2-thiopheneacetyl chloride under Schotten-Baumann conditions to afford the final amide product in high yield.[1] This contrasts with starting from the racemic ethyl nipecotate, which would require a resolution step, adding process complexity and reducing overall yield.

Evidence DimensionProcess Efficiency
Target Compound DataDirectly couples in high yield to form the target API.
Comparator Or BaselineRacemic (±)-ethyl nipecotate, which requires a separate, yield-reducing chiral resolution step before the coupling reaction.
Quantified DifferenceEliminates the entire chiral resolution stage, which can have yields as low as 56% for a single crystallization of the desired diastereomeric salt.[5]
ConditionsSynthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate via Schotten-Baumann coupling.

Procuring the (S)-enantiomer directly simplifies the manufacturing process, saves steps, and maximizes the overall yield of the final active pharmaceutical ingredient.

Stereospecificity in GAT-3 Inhibition: Enabling Selective Ligand Development

The (S)-configuration of the piperidine ring is essential for creating selective inhibitors of the GABA transporter GAT-3. In a study developing novel GABA uptake inhibitors, the (S)-isomer of a triarylnipecotic acid derivative, synthesized from (S)-ethyl piperidine-3-carboxylate, showed marked selectivity for GAT-3.[1] The resulting compound, 4(S), displayed an IC50 of 5 µM at GAT-3, while its activity at GAT-1 was over 40 times weaker (>200 µM). Using the (R)-enantiomer or a racemic mixture would result in a product with a different and less desirable pharmacological profile.

Evidence DimensionInhibitory Concentration (IC50) at GABA Transporters
Target Compound DataDerivative from (S)-enantiomer: IC50 of 5 µM at GAT-3.
Comparator Or BaselineDerivative from (S)-enantiomer at GAT-1: IC50 > 200 µM.
Quantified Difference>40-fold selectivity for GAT-3 over GAT-1.
ConditionsIn vitro inhibition assay using cloned human GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

For researchers developing selective neurological agents, starting with the correct (S)-enantiomer is the only viable route to achieve high target selectivity and avoid confounding off-target effects.

Handling and Formulation: Liquid Form with Defined Properties vs. Solid Acid Precursor

(S)-Ethyl piperidine-3-carboxylate is supplied as a liquid with a defined density of approximately 1.043 g/mL and a boiling point of 102-104 °C at 7 mmHg.[1][5] This contrasts with its corresponding acid, (S)-nipecotic acid, which is a solid.[6] The liquid ester form can offer advantages in processability for certain reaction setups, such as easier handling, dosing, and solubility in common organic solvents used for N-alkylation or acylation reactions, avoiding the need to first dissolve a solid precursor.

Evidence DimensionPhysical State and Handling Properties
Target Compound DataLiquid (Density: ~1.043 g/mL; BP: 102-104 °C / 7 mmHg).
Comparator Or Baseline(S)-Nipecotic acid, which is a solid and may require different dissolution and handling protocols.
Quantified DifferenceLiquid vs. Solid, enabling different process and handling workflows.
ConditionsStandard laboratory and industrial process conditions.

For processes optimized for liquid reagents, procuring the ethyl ester avoids handling solids and can simplify solvent selection and reaction setup, improving workflow efficiency.

Synthesis of Stereochemically Pure Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses where the final product's efficacy and safety depend on the (S)-configuration at the 3-position of the piperidine ring. Its direct use bypasses the need for inefficient chiral resolution of racemic intermediates, making it ideal for the streamlined production of precursors for drugs like DPP-4 inhibitors, JAK2 inhibitors, and serotonin-noradrenaline reuptake inhibitors.[1][5]

Development of Selective GABA Transporter (GAT) Modulators

For research programs in medicinal chemistry focused on neurological disorders, this building block is essential for creating ligands with high selectivity for specific GABA transporter subtypes, such as GAT-3.[6] The defined stereochemistry is critical for achieving the specific protein-ligand interactions required for subtype selectivity, a task not readily accomplished with racemic or isomeric alternatives.

Preparation of N-Substituted Nipecotic Acid Derivatives for CNS Research

This ester is a versatile starting material for synthesizing libraries of N-substituted nipecotic acid derivatives. Its secondary amine is readily functionalized, and the ethyl ester provides a convenient handle for subsequent hydrolysis to the free acid after the core structure is elaborated.[4] This makes it a preferred precursor for creating novel anticonvulsant agents and other CNS-active compounds.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

37675-18-6

Wikipedia

Ethyl (3S)-piperidine-3-carboxylate

Dates

Last modified: 08-16-2023

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